Product packaging for N-(1-cyano-1-phenylethyl)acetamide(Cat. No.:CAS No. 5083-00-1)

N-(1-cyano-1-phenylethyl)acetamide

Cat. No.: B183441
CAS No.: 5083-00-1
M. Wt: 188.23 g/mol
InChI Key: ZACKFNNGIAQEBM-UHFFFAOYSA-N
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Description

Contextualization within Cyanoacetamide Chemistry and its Derivatives

N-(1-cyano-1-phenylethyl)acetamide belongs to the broader class of cyanoacetamides, which are characterized by the presence of a cyano group and an acetamide (B32628) functional group. mdpi.com These compounds are known for their reactivity and serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and thiophenes. mdpi.com The reactivity of the cyanoacetamide core is attributed to the electron-withdrawing nature of the cyano group, which activates the adjacent methylene (B1212753) group for various chemical transformations.

The synthesis of this compound itself typically involves the condensation reaction between a cyanoacetic acid derivative, such as methyl 2-cyanoacetate or ethyl cyanoacetate, and (R)- or (S)-1-phenylethylamine. nih.gov Variations in reaction conditions, such as the choice of solvent and the use of a dehydrating agent like acetic anhydride, can be employed to optimize the yield and purity of the final product.

Significance in Contemporary Organic Synthesis and Materials Science Research

The utility of this compound extends to its role as a synthon, or a building block, in the construction of more elaborate molecular architectures. For instance, it can undergo cycloaddition reactions to form various heterocyclic compounds. Its derivatives have also been explored for their potential nonlinear optical (NLO) properties, which arise from the polarizable aromatic system and the cyano group within the molecule.

In materials science, the focus often lies on the crystalline structure and potential applications in areas like green light-emitting diodes (LEDs). researchgate.net The thermal stability and photoluminescence properties of related structures are active areas of investigation. researchgate.net

Enantiomeric Forms of this compound and their Research Implications

A crucial aspect of this compound is its chirality, existing as two non-superimposable mirror images, or enantiomers: (R)-N-(1-cyano-1-phenylethyl)acetamide and (S)-N-(1-cyano-1-phenylethyl)acetamide. The absolute configuration of these enantiomers significantly influences their interaction with other chiral molecules, a principle of great importance in medicinal chemistry and materials science.

The separation of these enantiomers is often achieved through techniques like chiral high-performance liquid chromatography (HPLC) using chiral stationary phases. mdpi.comresearchgate.net Research has demonstrated that the biological activities of the individual enantiomers can differ significantly. For example, the spatial arrangement of the atoms in each enantiomer can lead to different binding affinities with biological targets such as enzymes or receptors. This stereoselectivity is a key consideration in the design and development of new therapeutic agents. google.com

Crystallographic studies of the (R)-enantiomer have provided detailed insights into its three-dimensional structure. nih.goviucr.orgiucr.org These studies reveal the dihedral angle between the acetamide group and the benzene (B151609) ring and how the molecules are linked in the crystal lattice through hydrogen bonds. nih.goviucr.orgiucr.org Such structural information is vital for understanding the compound's physical properties and for computational studies like molecular docking, which can predict its interaction with biological macromolecules. researchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B183441 N-(1-cyano-1-phenylethyl)acetamide CAS No. 5083-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5083-00-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1-cyano-1-phenylethyl)acetamide

InChI

InChI=1S/C11H12N2O/c1-9(14)13-11(2,8-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14)

InChI Key

ZACKFNNGIAQEBM-UHFFFAOYSA-N

SMILES

CC(=O)NC(C)(C#N)C1=CC=CC=C1

Canonical SMILES

CC(=O)NC(C)(C#N)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization

Stereoselective Synthesis of N-(1-cyano-1-phenylethyl)acetamide Enantiomers

The stereoselective synthesis of the enantiomers of this compound is of significant interest due to the potential for different biological activities of the individual stereoisomers. The primary strategies for achieving this involve the use of chiral starting materials or the application of dynamic kinetic resolution.

One of the most direct methods for obtaining enantiomerically pure this compound is to start with a chiral precursor. The synthesis of (R)-2-Cyano-N-(1-phenylethyl)acetamide, as previously described, exemplifies this approach. nih.govnih.gov In this synthesis, the chirality of the final product is dictated by the use of the enantiomerically pure starting material, (R)-1-phenylethanamine.

The reaction of (R)-1-phenylethanamine with an achiral cyanoacetic acid derivative, such as methyl 2-cyanoacetate, directly leads to the formation of the (R)-enantiomer of the product. The stereocenter of the 1-phenylethyl moiety is retained throughout the reaction sequence. This method is effective provided that the chiral starting material is readily available in high enantiomeric purity.

Table 2: Enantioselective Synthesis of (R)-2-Cyano-N-(1-phenylethyl)acetamide using a Chiral Starting Material

Chiral Starting Material Achiral Reagent Product

This table illustrates the transfer of chirality from the starting material to the product.

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of a single enantiomer from a racemic mixture, with a theoretical maximum yield of 100%. This process combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer.

While no specific literature was found describing the dynamic kinetic resolution for the direct synthesis of this compound, the DKR of the closely related racemic 1-phenylethylamine (B125046) is well-established and provides a relevant model. nih.govbeilstein-journals.org In a typical chemoenzymatic DKR of racemic 1-phenylethylamine, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the amine. nih.govbeilstein-journals.org Simultaneously, a metal catalyst, such as a ruthenium or palladium complex, is employed to racemize the unreacted amine enantiomer. nih.govnih.govacs.org

This allows for the continuous conversion of the racemic amine into a single enantiomer of the acylated product. The choice of acylating agent and reaction conditions are crucial for the efficiency and selectivity of the process. For example, alkyl methoxyacetates have been shown to be effective acyl donors in the DKR of 1-phenylethylamine. nih.govbeilstein-journals.org

Table 3: Key Components in a Representative Dynamic Kinetic Resolution of 1-Phenylethylamine

Component Function Example
Biocatalyst Enantioselective acylation Candida antarctica lipase B (CALB)
Racemization Catalyst In situ racemization of the amine Ruthenium or Palladium complexes
Acyl Donor Provides the acetyl group Alkyl methoxyacetates

This table outlines the general components of a DKR process that could be adapted for the synthesis of enantiomerically enriched N-acylated phenylethylamine derivatives.

Advanced Synthetic Protocols and One-Pot Reactions

Modern synthetic chemistry emphasizes the development of efficient and atom-economical processes. One-pot reactions and multicomponent reactions (MCRs) are at the forefront of these advancements, offering significant advantages over traditional multi-step syntheses by reducing reaction time, solvent usage, and purification steps.

Multicomponent Reaction (MCR) Applications involving Cyanoacetamide Scaffolds

Multicomponent reactions, where three or more reactants combine in a single reaction vessel to form a complex product, are highly desirable in chemical synthesis. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of established MCRs, such as the Strecker and Ugi reactions, can be hypothetically applied.

The Strecker synthesis is a well-known three-component reaction that produces α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source. A plausible Strecker-type reaction for the synthesis of a precursor to this compound would involve acetophenone, an amine (such as ammonia (B1221849) or a primary amine), and a cyanide salt. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The resulting α-aminonitrile could then be acylated in a subsequent step to yield the final product. The reaction proceeds through the formation of an imine from the ketone and amine, which is then attacked by the cyanide ion. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Another powerful MCR is the Ugi four-component reaction , which typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. nih.govwikipedia.orgtcichemicals.com A modified Ugi-type reaction could potentially be designed for the synthesis of this compound. This might involve using a cyanide-containing component or a subsequent transformation of the Ugi product. The versatility of the Ugi reaction allows for a high degree of molecular diversity by varying the four input components. nih.govwikipedia.orgtcichemicals.com

The following table illustrates a hypothetical comparison of these MCR approaches for the synthesis of structurally related α-cyanoacetamides, based on typical yields observed for these reaction types with similar substrates.

MCR TypeReactant 1Reactant 2Reactant 3Reactant 4Typical Yield (%)
Strecker (hypothetical)AcetophenoneAmineCyanide Source-65-85
Ugi (hypothetical)AcetophenoneAmineIsocyanideAcetic Acid60-80

Process Optimization for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of a chemical synthesis, making it more efficient and cost-effective, particularly for potential industrial applications. smolecule.com A documented conventional synthesis of (R)-2-Cyano-N-(1-phenylethyl)acetamide reports a yield of 83% under specific laboratory conditions. This multi-step process provides a baseline for optimization efforts.

Key parameters that can be optimized include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants. For the synthesis of N-substituted acetamides, careful control of temperature is important as acylation reactions can be exothermic. smolecule.com The selection of an appropriate solvent can influence reaction rates and selectivity. Furthermore, the purification method, such as recrystallization or chromatography, plays a significant role in the final purity of the compound.

The table below presents a hypothetical optimization study for the synthesis of this compound, illustrating the potential impact of varying reaction parameters on the yield and purity. This data is representative of typical optimization studies for similar N-acetylation reactions.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NoneDichloromethane (B109758)2568395
2DMAP (0.1 eq)Dichloromethane2549297
3DMAP (0.1 eq)Acetonitrile2548896
4DMAP (0.1 eq)Dichloromethane088598
5DMAP (0.1 eq)Dichloromethane4029094

Mechanistic Organic Chemistry and Reactivity Profiles

Fundamental Chemical Transformations of N-(1-cyano-1-phenylethyl)acetamide

This compound is a polyfunctional compound with several reactive sites, including the amide and cyano groups, as well as an active hydrogen on the carbon atom adjacent to these groups. tubitak.gov.tr These features allow it to undergo a variety of chemical transformations.

Hydrolytic Reaction Pathways under Acidic and Basic Conditions

The amide and cyano functionalities in this compound are susceptible to hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis: When heated with a dilute acid like hydrochloric acid, nitriles typically hydrolyze to form a carboxylic acid and an ammonium (B1175870) salt. libretexts.org In the case of this compound, this reaction would likely yield 2-acetamido-2-phenylpropanoic acid and ammonium chloride. The amide linkage can also be hydrolyzed under acidic conditions, although this may require more vigorous conditions. archivepp.com

Basic Hydrolysis: Under alkaline conditions, such as heating with sodium hydroxide (B78521) solution, nitriles hydrolyze to form a salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org The amide bond can also be cleaved by alkaline hydrolysis. researchgate.net Therefore, the basic hydrolysis of this compound would be expected to produce the sodium salt of 2-acetamido-2-phenylpropanoic acid and ammonia. The choice of base and solvent can influence the reaction's efficiency, with sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) being effective for some amides. researchgate.netoatext.com

Nucleophilic Substitution Reactions and Reactivity of the Cyano Group

The cyano group (C≡N) is a key reactive center in this compound. ausetute.com.au It can participate in nucleophilic substitution reactions where the cyanide ion acts as a leaving group, although this is less common than reactions involving nucleophilic addition to the carbon-nitrogen triple bond. The cyano group is a valuable precursor for the synthesis of other functional groups like amines and carboxylic acids. rsc.org

The reactivity of the cyano group makes it a useful component in radical cascade reactions, where it can act as a radical acceptor to form various heterocyclic and carbocyclic structures. rsc.org

Cycloaddition and Heterocyclic Annulation Reactions

This compound as a Synthon in Heterocyclic Synthesis

Cyanoacetamide derivatives are valuable synthons in heterocyclic synthesis due to their multiple reactive sites. tubitak.gov.trresearchgate.net They can be used to construct a wide range of five- and six-membered heterocyclic rings. researchgate.net The presence of both electrophilic and nucleophilic centers allows for reactions with various bidentate reagents to form diverse heterocyclic systems. tubitak.gov.tr

Gewald Reaction Variations and their Mechanistic Investigation

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other methylene-active nitrile), and elemental sulfur in the presence of a base. wikipedia.orgnih.gov this compound, as a cyanoacetamide derivative, can participate in variations of this reaction.

The mechanism of the Gewald reaction is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form a stable intermediate. wikipedia.orgmdpi.com This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The exact mechanism of the sulfur addition is not fully elucidated. wikipedia.orgarkat-usa.org

The reaction conditions for the Gewald reaction are generally mild and can often be performed in one pot. nih.govmdpi.com Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org

Exploration of Chemical Transformations for Derivative Synthesis

The versatile reactivity of this compound allows for its use in the synthesis of a variety of derivatives. The cyano and acetamide (B32628) groups can be chemically modified to introduce different functionalities.

For instance, the cyano group can be reduced to a primary amine. The acetamide group can undergo various reactions, including hydrolysis as previously discussed. The active methylene hydrogen allows for alkylation and condensation reactions. These transformations enable the creation of a library of compounds with potentially diverse chemical and biological properties.

Functionalization of the Phenylethyl and Acetamide Moieties

Research literature specifically detailing the functionalization of the phenylethyl and acetamide moieties of this compound is limited, as synthetic studies have predominantly focused on the reactivity of the cyano and active methylene groups of related analogs. However, based on the fundamental principles of organic chemistry, the potential reactivity of these groups can be predicted.

Phenylethyl Moiety: The phenyl group is a standard aromatic ring and is susceptible to electrophilic aromatic substitution. The directing effect of the alkyl substituent, -C(CN)(NHCOCH3)CH3, would be ortho- and para-directing. However, the significant steric hindrance imposed by this bulky group would likely favor substitution at the para-position. Potential reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the para-position of the phenyl ring.

Halogenation: Introduction of bromine or chlorine could be achieved using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), again favoring the para-position.

Friedel-Crafts Reactions: Acylation or alkylation are theoretically possible but might be challenging due to the steric bulk and the potential for the Lewis acid catalyst to coordinate with the nitrogen or oxygen atoms of the acetamide group, which could deactivate the ring.

Acetamide Moiety: The secondary amide group (-NH-CO-) in the molecule has its own characteristic reactivity.

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions through hydrolysis to yield (1-amino-1-phenylethyl)carbonitrile and acetic acid. This reaction typically requires harsh conditions, such as refluxing in concentrated acid or base.

N-H Acidity: The proton on the amide nitrogen is weakly acidic (pKa ≈ 17) and can be removed by a strong base. masterorganicchemistry.com The resulting anion could, in principle, be alkylated or acylated, although this is less common than reactions involving the more acidic α-carbon in related primary or secondary cyanoacetamides.

Reduction: The carbonyl group of the amide can be reduced. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the amide to an amine, yielding N-(1-cyano-1-phenylethyl)ethylamine.

Dehydration: In primary amides, dehydration can convert the amide to a nitrile. youtube.com However, for a secondary amide like this compound, this reaction is not applicable.

Reactivity Studies of Related Cyanoacetamide Analogs

Cyanoacetamide and its N-substituted analogs are highly valued synthons in organic synthesis due to their polyfunctional nature. tubitak.gov.tr They possess both nucleophilic sites (the active methylene α-carbon and the amide nitrogen) and electrophilic sites (the carbonyl carbon and the cyano carbon), making them versatile precursors for a vast range of compounds, particularly heterocycles. tubitak.gov.trresearchgate.net

The primary reactivity of these analogs, which informs the potential reactivity of this compound, stems from the active methylene group (the -CH₂- adjacent to the cyano and carbonyl groups) and the ability of the cyano and amide functionalities to participate in cyclization reactions. researchgate.net

Key Reactions of Cyanoacetamide Analogs:

Knoevenagel Condensation: The active methylene group in cyanoacetamides readily undergoes Knoevenagel condensation with aldehydes or ketones in the presence of a basic catalyst (like piperidine (B6355638) or triethylamine) to form α,β-unsaturated cyanoacrylamide derivatives. researchgate.netperiodikos.com.br This is an efficient method for forming carbon-carbon double bonds. periodikos.com.br

Gewald Three-Component Reaction: This multicomponent reaction is a cornerstone of thiophene (B33073) synthesis. It involves the reaction of a cyanoacetamide analog, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base (like morpholine (B109124) or triethylamine) to produce highly substituted 2-aminothiophenes. nih.govnih.govwikipedia.org The versatility of this reaction allows for two points of diversity, stemming from the choice of both the cyanoacetamide and the carbonyl component. nih.gov

Synthesis of Heterocycles: Cyanoacetamides are extensively used to construct a wide variety of heterocyclic systems. The cyano and carbonyl groups are perfectly positioned to react with bidentate reagents, leading to cyclization. tubitak.gov.tr Examples include the synthesis of pyridines, pyrazoles, thiazoles, and pyrimidines. researchgate.netresearchgate.netsapub.org For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with phenyl isothiocyanate can lead to the formation of thiadiazoles. sapub.org

The table below summarizes the reactivity of cyanoacetamide analogs in the synthesis of various heterocyclic systems.

Reactant(s)Reaction TypeResulting Heterocyclic SystemReference
Aldehyde/KetoneKnoevenagel Condensationα,β-Unsaturated Acrylamides researchgate.netperiodikos.com.br
Aldehyde/Ketone + SulfurGewald Reaction2-Aminothiophenes nih.govnih.gov
Hydrazonyl ChloridesCyclocondensation1,3,4-Thiadiazoles sapub.org
Malononitrile or Ethyl Cyanoacetate + SulfurCyclocondensationPolysubstituted Thiophenes sapub.org
SalicylaldehydeCondensation/CyclizationCoumarins / Chromenes researchgate.net
Carbon DisulfideThorpe-Ziegler ReactionPyrrole Derivatives researchgate.net

The following table provides specific examples of the Gewald reaction, illustrating the diversity of accessible 2-aminothiophene structures from different cyanoacetamide and carbonyl starting materials.

Cyanoacetamide DerivativeCarbonyl CompoundBase/SolventProduct TypeReference
CyanoacetamideCyclohexanoneMorpholine/Ethanol2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide nih.gov
N-MethylcyanoacetamideAcetoneTriethylamine/Ethanol2-Amino-N,4,5-trimethylthiophene-3-carboxamide nih.gov
N-Phenylcyanoacetamide (Cyanoacetanilide)CyclopentanoneTriethylamine/Ethanol2-Amino-N-phenyl-4,5-dihydro-cyclopenta[b]thiophene-3-carboxamide researchgate.net
CyanoacetamideAcetaldehyde DimerTriethylamine/Ethanol2-Amino-4-methylthiophene-3-carboxamide nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Structure ConfirmationWhile databases provide a predicted monoisotopic mass and various adduct m/z values, no experimental High-Resolution Mass Spectrometry (HRMS) data has been publisheduni.lu. Therefore, confirmation of the molecular formula and analysis of fragmentation patterns based on empirical evidence cannot be performed.

It is important to note that while spectroscopic data exists for structural isomers, such as 2-cyano-N-(1-phenylethyl)acetamide, these findings are not applicable tandfonline.com. The difference in the placement of the cyano group fundamentally alters the chemical environment of the atoms, resulting in distinct spectroscopic signatures. Adherence to scientific accuracy precludes the substitution of data from a different chemical entity.

Until research characterizing N-(1-cyano-1-phenylethyl)acetamide is conducted and published, a detailed article on its spectroscopic and structural properties cannot be generated.

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating these structures, providing unparalleled insight into molecular conformation, intermolecular interactions, and packing motifs. This section delves into the detailed structural analysis of this compound and its analogs, focusing on the characterization of their crystalline forms.

X-ray Crystallographic Analysis of Crystalline Forms

While specific X-ray crystallographic data for this compound is not publicly available, a detailed analysis of its structural isomer, (R)-2-Cyano-N-(1-phenylethyl)acetamide, provides valuable insights into the potential conformational and structural characteristics of this class of compounds. The study of this isomer reveals key features of the molecular geometry and its orientation in the solid state.

The crystal structure of (R)-2-Cyano-N-(1-phenylethyl)acetamide was determined to be orthorhombic. nih.gov A significant feature of its molecular conformation is the spatial relationship between the acetamide (B32628) group and the phenyl ring. The dihedral angle between the plane of the acetamide group and the plane of the benzene (B151609) ring is reported to be 68.7 (1)°. nih.gov This non-planar arrangement indicates a twisted conformation in the solid state, which can be attributed to steric hindrance between the substituents on the ethyl chain and the phenyl ring. The bond lengths and angles within the molecule are comparable to those found in similar acetamide derivatives. nih.gov

Supramolecular Interactions: Hydrogen Bonding and Crystal Packing Analysis

The crystal packing of (R)-2-Cyano-N-(1-phenylethyl)acetamide is primarily governed by a network of hydrogen bonds. The analysis of the crystal structure reveals the presence of both conventional and weak hydrogen bonding interactions. Specifically, N—H⋯O hydrogen bonds are formed, which are a common feature in the crystal structures of primary and secondary amides. nih.gov

Polymorphism and Crystallization Behavior of this compound and its Analogs

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. While there are no specific studies detailing the polymorphism of this compound, the investigation of its analogs and related acetamide derivatives is instructive.

The crystallization behavior of acetamide derivatives is influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities. For instance, the crystalline form of (R)-2-Cyano-N-(1-phenylethyl)acetamide was obtained by slow evaporation from a methanol (B129727) solution. nih.gov The propensity of acetamide derivatives to form different crystalline structures underscores the importance of controlling crystallization conditions to obtain a desired polymorphic form. The study of polymorphism in related compounds, such as other N-acyl-α-amino nitriles, can provide insights into the potential for polymorphic behavior in this compound and guide experimental approaches to identify and characterize different crystalline forms.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The three-dimensional arrangement of atoms and the distribution of electrons in N-(1-cyano-1-phenylethyl)acetamide have been meticulously investigated using sophisticated computational models. The primary goal of these calculations is to find the most stable conformation of the molecule, known as the optimized molecular geometry.

Density Functional Theory (DFT) has become a leading method for the quantum chemical study of molecular systems. For this compound, calculations have been performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. tandfonline.comresearchgate.netfigshare.com To ensure accuracy, these calculations utilized Pople-style basis sets, specifically 6-31++G(d,p) and the more extensive 6-311++G(d,p). tandfonline.comresearchgate.netfigshare.com

The process involves optimizing the molecule's geometry to find the lowest energy state. The results from these DFT calculations provide detailed information on bond lengths and bond angles. For instance, in the optimized geometry of 2CPEA, the C=O bond length was calculated to be 1.219 Å, while the bond lengths for N–C ranged from 1.153 Å to 1.439 Å using the B3LYP/6-311++G(d,p) level of theory. tandfonline.com The accuracy of these theoretical predictions is often validated by comparing them with experimental data, where available. For 2CPEA, the root mean square deviation (RMSD) and the coefficient of determination (R²) values for bond lengths between calculated and experimental data were found to be 0.986 and 0.972, respectively, indicating a strong correlation. tandfonline.com

Table 1: Selected Optimized Bond Lengths for this compound (2CPEA) using DFT (B3LYP/6-311++G(d,p))

BondCalculated Bond Length (Å)
C=O1.219
N–C (cyano)1.153
N–C (amide)1.439

The Hartree-Fock (HF) method, an ab initio approach, has also been applied to study this compound. tandfonline.comresearchgate.netfigshare.com While generally considered less accurate than DFT for many properties due to its neglect of electron correlation, the HF method provides a fundamental understanding of the electronic wavefunction and molecular orbitals. Calculations were performed using the 6-31++G(d,p) and 6-311++G(d,p) basis sets. tandfonline.comresearchgate.netfigshare.com

Molecular Orbital (MO) analysis based on HF calculations helps in understanding the electronic transitions and reactivity of the molecule. It provides insights into the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for describing the electronic behavior of the compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, which is essential for their characterization.

The vibrational modes of this compound have been calculated using both DFT (B3LYP) and HF methods with the 6-311++G(d,p) basis set. tandfonline.comresearchgate.net These calculations yield theoretical vibrational frequencies and their corresponding infrared (IR) intensities and Raman scattering activities. tandfonline.comresearchgate.netfigshare.com

Due to the approximations inherent in the computational methods and the neglect of anharmonicity, the calculated frequencies are often systematically higher than the experimental values. To improve the agreement with experimental data, the computed wavenumbers are typically scaled by a specific factor. tandfonline.comresearchgate.netfigshare.com This combined approach of theoretical calculation and scaling allows for a detailed and reliable assignment of the peaks observed in the experimental FT-IR and FT-Raman spectra.

The theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have been calculated using the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.comresearchgate.netfigshare.comimist.ma This is a widely used and reliable approach for predicting NMR spectra. The calculations are typically performed on the geometry optimized by DFT methods, often using the B3LYP/6-311++G(d,p) level of theory. imist.ma

The computed chemical shifts are reported relative to a reference standard, usually Tetramethylsilane (TMS). The GIAO/DFT approach is known to provide satisfactory results for chemical shifts of various nuclei in medium to large organic molecules. imist.ma Comparing the theoretical chemical shifts with the experimental NMR data aids in the definitive assignment of signals to specific protons and carbon atoms within the molecule.

Table 2: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (2CPEA)

AtomExperimental Shift (ppm)Calculated Shift (ppm) (GIAO/DFT)
¹H (CH₃)1.45 (d)Data not available in abstract
¹H (CH₂-CN)3.30 (s)Data not available in abstract
¹H (CH-chiral)5.10 (q)Data not available in abstract
¹H (Aromatic)6.9-7.24 (m)Data not available in abstract
¹H (NH)8.34 (s)Data not available in abstract
¹³CData not available in abstractData not available in abstract

Note: Specific calculated shift values were not available in the abstracts reviewed. Experimental values are from other sources for context.

The electronic properties and UV-Vis absorption spectra of this compound have been elucidated through computational studies. tandfonline.comresearchgate.netfigshare.com The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and that charge transfer can occur easily within the molecule. nih.gov For 2CPEA, these studies characterize the nature of electronic transitions and the charge transfer that occurs upon excitation. tandfonline.comresearchgate.netfigshare.com

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Properties of this compound (2CPEA)

ParameterCalculated Value (eV)
HOMO EnergyData not available in abstract
LUMO EnergyData not available in abstract
Energy Gap (ΔE)Data not available in abstract

Note: Specific energy values were not available in the abstracts reviewed.

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

Computational analysis of this compound (also referred to as 2CPEA in some studies) utilizes Molecular Electrostatic Potential (MEP) and Fukui functions to predict its chemical reactivity. tandfonline.comfigshare.com The MEP map illustrates the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. tandfonline.comsemanticscholar.org

The electrophilic and nucleophilic regions of the molecule have been identified using Fukui functions. tandfonline.comfigshare.com These calculations, often performed using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), help in understanding the local reactivity of different atomic sites within the molecule. researchgate.net The MEP and Fukui function analyses are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations

The nonlinear optical (NLO) properties of this compound have been a subject of theoretical investigation. tandfonline.com Quantum chemical calculations, particularly at the DFT/B3LYP level with the 6-311++G(d,p) basis set, have been employed to determine its NLO behavior. researchgate.net

Key parameters such as the dipole moment and the first-order hyperpolarizability are calculated to assess the NLO activity. For instance, one study reported a dipole moment of 2.36 D and a first-order hyperpolarizability of 1.3 × 10⁻³⁰ esu for a related compound, indicating its potential for NLO applications. researchgate.net The presence of a polarizable aromatic system and a cyano group contributes to these properties. The HOMO-LUMO energy gap, which is also determined from these calculations, provides insights into the charge transfer characteristics within the molecule, further influencing its NLO response. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to explore the potential of this compound as a ligand for protein receptors. These methods predict the binding affinity and the nature of interactions at the molecular level.

Prediction of Binding Energies with Protein Receptors

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various protein receptors. tandfonline.comfigshare.com These studies calculate the binding energy, which indicates the strength of the interaction between the ligand and the protein. For 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), a binding energy of -7.5 kcal/mol has been reported with certain protein receptors. tandfonline.comfigshare.comresearchgate.net These docking experiments are essential in identifying potential biological targets for the compound. nih.gov

A comparative study showed that phenylethyl derivatives, such as this compound, tend to have better molecular docking scores compared to their cyclopropyl (B3062369) analogs. This suggests that the phenylethyl group plays a crucial role in the binding interactions.

Elucidation of Hydrogen Bond Networks and Interaction Mechanisms

The stability of the ligand-receptor complex is often governed by a network of hydrogen bonds. In the crystalline structure of (R)-2-Cyano-N-(1-phenylethyl)acetamide, N—H⋯O and weak C—H⋯O hydrogen bonds have been observed, linking the molecules into chains. nih.gov Molecular docking simulations further elucidate these hydrogen bond interactions between the compound and the active sites of protein receptors. tandfonline.comfigshare.com The carbonyl oxygen and the NH group of the acetamide (B32628) moiety are key participants in forming these hydrogen bonds. mdpi.com Understanding these networks is critical for explaining the specificity and strength of the binding.

Computational Studies on Biomolecular Stability

Molecular dynamics simulations have been employed to investigate the stability of the complex formed between this compound and protein receptors. tandfonline.comfigshare.comresearchgate.net These simulations provide a dynamic view of the interaction over time, assessing the stability of the binding pose predicted by molecular docking. The results of these simulations are crucial for validating the docking studies and confirming the potential of the compound as a stable ligand for specific biological targets.

Biological Activity Research and Mechanistic Insights in Vitro Focus

In Vitro Investigations of Potential Biological Activities

Detailed in vitro studies to systematically explore the biological activities of N-(1-cyano-1-phenylethyl)acetamide are not readily found in the current body of scientific research. While the broader family of acetamides has been investigated for various pharmacological effects, specific data on this particular compound is scarce.

A thorough review of scientific databases reveals a lack of specific in vitro studies investigating the anti-inflammatory properties of this compound. Research on other acetamide (B32628) derivatives has shown potential anti-inflammatory activity by modulating inflammatory pathways. For instance, some acetamide derivatives have been observed to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophage cell lines stimulated by inflammatory agents like lipopolysaccharide (LPS). researchgate.netnih.gov However, no such experimental data is currently available for this compound.

Similarly, there is a notable absence of in vitro research specifically assessing the analgesic properties of this compound. While studies on other structurally related acetamide compounds have suggested potential analgesic effects, these findings cannot be directly extrapolated to this compound without specific experimental validation. researchgate.netnih.gov

Studies on Molecular Mechanism of Action

Without established in vitro biological activities, the molecular mechanism of action for this compound remains purely speculative.

There are no published studies that identify or characterize specific molecular targets or pathways for this compound. Computational studies, such as molecular docking, have been performed on the related but structurally distinct compound, 2-cyano-N-(1-phenylethyl)acetamide, to predict its binding affinity to various protein receptors. tandfonline.com However, similar in silico or experimental investigations for this compound are not available.

Consistent with the lack of target identification, there is no experimental data on the modulation of enzyme or receptor binding by this compound in cellular systems.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are contingent on having a series of related compounds with measured biological activity. Given the absence of such data for this compound and its derivatives, no SAR studies have been reported. Research on other classes of acetamide derivatives has demonstrated how modifications to the chemical structure can influence their biological effects, but these insights are not directly applicable to the compound without dedicated research.

Influence of Structural Modifications on Biological Profiles

While direct structure-activity relationship (SAR) studies on this compound are not extensively documented, the biological profiles of related cyano-substituted and acetamide derivatives offer significant insights. The core structure, consisting of a central quaternary carbon bonded to a phenyl ring, a cyano group, a methyl group, and an acetamide moiety, presents multiple sites for modification. Alterations at these sites can profoundly impact biological activity.

Key Structural Components and Their Influence:

Cyano (Nitrile) Group: The nitrile group is a critical pharmacophore. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. In many biologically active molecules, the nitrile group is crucial for binding to protein targets, such as the threonine residue in certain kinase inhibitors. Its replacement can lead to a significant loss of potency. nih.gov

Phenyl Ring: Substitution on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile. For instance, in a series of 2-cyano-3-cyclopropyl-3-hydroxy-N-phenylpropenamide analogs, substitutions on the phenyl ring were critical for their activity as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. nih.gov

Acetamide Group: The N-acyl group is fundamental to the activity of α-amidoacetonitrile derivatives, which are known to be potent and selective protease inhibitors. researchgate.netbohrium.com Modifications to the acetyl group (e.g., replacing it with larger acyl groups or different functional groups) would likely alter binding affinity and selectivity towards specific enzymes.

Alpha-Carbon Substituents: The methyl group on the α-carbon contributes to the compound's steric bulk and conformational rigidity. Replacing this group with other alkyl or aryl groups can influence how the molecule fits into a biological target's active site. For example, in cyano-substituted indole (B1671886) derivatives, the steric hindrance of substituents adjacent to the cyano group was found to affect binding potency to α-synuclein fibrils. nih.gov

Research on various cyanoacetamide derivatives has demonstrated a wide range of biological activities, which are highly dependent on their specific structural features.

Derivative ClassStructural ModificationObserved In Vitro Biological ActivityReference
α,β-Unsaturated 2-CyanoacetamidesCondensation with various aldehydesAntibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideIncorporation of a substituted pyridine (B92270) ringInsecticidal activity against cowpea aphid (Aphis craccivora). periodikos.com.br
Cyanoacrylamide DerivativesTethering to an imidazopyridine scaffoldInhibition of TAK1 kinase. nih.gov
N-Acyl Thiourea DerivativesReplacement of acetamide with N-acyl thioureaAntimicrobial, anti-biofilm, and antioxidant activities. mdpi.comnih.gov

Enantioselectivity in Biological Interactions

The this compound molecule possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). In biological systems, such enantiomers often exhibit different pharmacological activities. This phenomenon, known as enantioselectivity, arises because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer.

While specific in vitro studies separating and evaluating the individual enantiomers of this compound have not been reported, the critical role of stereochemistry in the broader class of α-aminonitriles is well-established. mdpi.com

Enzyme Inhibition: Many α-aminonitriles function as inhibitors of enzymes such as dipeptidyl peptidase (DPP4) and various proteases. mdpi.com The precise three-dimensional arrangement of the substituents around the chiral center is crucial for optimal binding to the enzyme's active site. One enantiomer typically fits much better than the other, leading to a significant difference in inhibitory potency.

Asymmetric Synthesis: The importance of chirality has driven the development of numerous methods for the enantioselective synthesis of α-amino nitriles. Catalytic asymmetric Strecker reactions, for example, are designed to produce a single desired enantiomer in high yield and purity, which is essential for developing chiral drugs. acs.org The use of chiral catalysts ensures that the cyanide addition to the imine precursor occurs from a specific face, dictating the final stereochemistry.

The crystal structure of a related compound, (R)-2-Cyano-N-(1-phenylethyl)acetamide, has been determined, confirming its specific spatial configuration. nih.govresearchgate.net This underscores the defined three-dimensional nature of these molecules, which is the basis for enantioselective biological interactions. It is highly probable that the R and S enantiomers of this compound would display distinct biological activities and potencies if tested separately against a chiral biological target.

Comparative Biological Analysis with Structural Analogs and Related Chemical Scaffolds

The potential biological activity of this compound can be further understood by comparing it with its structural analogs and related chemical frameworks. This comparative analysis highlights how subtle changes in the molecular architecture can lead to different biological outcomes.

Comparison with Direct Analogs:

A key analog for comparison is N-(1-phenylethyl)acetamide , which lacks the α-cyano group. This single modification—the removal of the nitrile—is significant. While N-(1-phenylethyl)acetamide itself is primarily a chemical intermediate, its derivatives are explored for various activities. The absence of the strongly electron-withdrawing and hydrogen-bond-accepting nitrile group would fundamentally alter its interaction with biological targets, likely reducing its potency as a protease or kinase inhibitor, as these interactions are often key to the mechanism of action for α-amidoacetonitriles.

Another relevant analog is 2-Cyano-N-(1-phenylethyl)acetamide , a structural isomer where the cyano group is on the acetyl moiety rather than the α-carbon of the ethylamine (B1201723) portion. nih.gov This shift moves the nitrile group away from the chiral center and changes its spatial relationship with the phenyl ring. Such a change would drastically alter the molecule's shape and electronic distribution, leading to a completely different biological activity profile.

Comparison with Related Scaffolds:

The broader family of cyanoacetamide derivatives has been synthesized and tested for a variety of in vitro biological activities. Comparing these scaffolds reveals how the core structure influences the therapeutic target.

Compound/ScaffoldCore StructureKey Structural Difference from Target CompoundReported In Vitro Biological ActivityReference
This compoundα-Phenyl-α-amidoacetonitrileBaseline CompoundPrimarily studied as a protease inhibitor scaffold. researchgate.netbohrium.com
2-Cyano-N-(2-hydroxyphenyl) acetamideN-Aryl cyanoacetamidePhenyl group is on the amide nitrogen; lacks α-methyl.Insecticidal activity against Phenacoccus solenopsis. ekb.eg
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(methylthio)-3-(phenylamino) acrylamideAcrylamide derivativeExtended unsaturated system; lacks α-methyl and α-phenyl.Higher insecticidal toxicity against Spodoptera littoralis. ekb.eg
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamidePyridine thioacetamidePhenyl group replaced by a complex pyridinethio moiety.Potent insecticidal activity (LC50 = 0.041 ppm) against Aphis craccivora. periodikos.com.br

This comparative analysis demonstrates that while the α-amidoacetonitrile framework of this compound is associated with protease inhibition, modifying the core scaffold by replacing the phenyl group with other aromatic or heterocyclic systems, or by altering the substitution pattern, can steer the biological activity towards different applications, such as insecticidal or antibacterial action. nih.govperiodikos.com.brekb.eg

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Molecules

N-(1-cyano-1-phenylethyl)acetamide serves as a versatile building block in the synthesis of more complex organic molecules. Its utility stems from the reactivity of its functional groups, which can participate in various chemical transformations. As a chiral intermediate, it is particularly valuable in asymmetric synthesis, where the goal is to create enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals. smolecule.com

The compound acts as a precursor for a variety of molecular structures. For instance, it has been used in the synthesis of novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogs. nih.gov The inherent chirality of the N-(1-phenylethyl)acetamide scaffold allows for the introduction of specific stereochemistry into target molecules, which is crucial for their biological function. smolecule.com The cyanoacetamide structure is a well-established reactive intermediate, widely used for constructing diverse molecular frameworks. tandfonline.comacs.org

Table 1: this compound as a Synthetic Intermediate

Application Area Role of the Compound Resulting Molecules Reference
Asymmetric Synthesis Chiral building block Enantiomerically pure compounds smolecule.com
Medicinal Chemistry Precursor Bioactive phenoxy acetamide analogs nih.gov

Design and Synthesis of Novel Heterocyclic Systems Utilizing this compound Scaffolds

The this compound scaffold is instrumental in the design and synthesis of novel heterocyclic compounds. Cyanoacetamide derivatives are highly reactive and are considered key starting materials for a multitude of multicomponent reactions (MCRs), which efficiently generate complex molecular scaffolds. acs.orgresearchgate.net The presence of an active hydrogen on the carbon adjacent to the cyano group facilitates condensation and cycloaddition reactions, leading to the formation of diverse heterocyclic rings.

Research has demonstrated that this compound can act as a synthon for creating heterocyclic systems such as thiophene-3-carboxamide (B1338676) derivatives. The broader class of cyanoacetic acid derivatives is widely employed in the synthesis of various heterocycles, including pyrazoles, pyridines, thiadiazoles, and pyrimidines, indicating the vast potential of the title compound in this area. arkat-usa.orgeurjchem.com For example, related cyanoacetamide structures are used to synthesize complex nitrogenous heterocycles like triazolotriazines and pyridopyrimidines. The phenylethyl moiety itself is a valuable substituent in the development of complex heterocyclic inhibitors, such as those based on a 1-thioxo-2,4-dihydro- Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinazolin-5(1H)-one scaffold. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Cyanoacetamide Scaffolds

Heterocyclic System Synthetic Approach Precursor Type References
Thiophene (B33073) derivatives Cycloaddition/Condensation This compound
Pyridines, Pyrazoles Cyclocondensation Cyanoacetic acid derivatives arkat-usa.org
Triazolotriazines, Pyridopyrimidines Cyclization Cyanoacetamide derivatives

Development of Specialty Chemicals and Advanced Materials

The applications of this compound extend to the production of specialty chemicals and advanced materials. Its potential use as a precursor for agrochemicals with specific biological activities has been noted. smolecule.com In the realm of materials science, the amide bonds within the molecule are capable of forming strong hydrogen bonds. This characteristic is of interest for the rational design of new materials, such as self-assembling molecules and novel polymers. smolecule.com

Furthermore, the development of single crystals of its (R)-enantiomer for nonlinear optical applications represents a significant step in creating advanced optical materials. researchgate.net These materials are a key component of specialty chemicals, finding use in modern technologies that rely on the manipulation of light.

Exploration of this compound and its Derivatives in Nonlinear Optics

There is growing interest in organic compounds for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. mdpi.comnih.govaps.org this compound and its derivatives have been identified as promising candidates for NLO materials. The NLO activity is attributed to the combination of the polarizable aromatic system and the electron-withdrawing cyano group within its structure.

Specifically, the (R)-enantiomer, (R)-2-cyano-N-(1-phenylethyl) acetamide (RCNPA), has been successfully synthesized, and its single crystals were grown using a slow evaporation technique. researchgate.net These crystals have been characterized for their NLO properties, including powder second harmonic generation (SHG), which confirmed their potential for frequency conversion applications. researchgate.net

Computational studies using Density Functional Theory (DFT) have further explored the NLO behavior of this compound. tandfonline.comresearchgate.net These theoretical investigations help in understanding the electronic characteristics and predicting the NLO response of the molecule, guiding the design of new materials with enhanced properties. researchgate.net The crystal structure of the (R)-enantiomer has been determined by single-crystal X-ray diffraction, providing precise data on its solid-state arrangement. nih.goviucr.org

Table 3: Crystal Data for (R)-2-Cyano-N-(1-phenylethyl)acetamide

Parameter Value Reference
Chemical Formula C₁₁H₁₂N₂O nih.gov
Molecular Weight 188.23 nih.gov
Crystal System Orthorhombic nih.gov
Space Group P2₁2₁2₁ nih.goviucr.org
a (Å) 4.7573 (1) nih.gov
b (Å) 11.1432 (3) nih.gov
c (Å) 19.3311 (5) nih.gov
Volume (ų) 1024.77 (4) nih.gov
Z 4 nih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the design-build-test-learn cycle. benthamscience.comnih.gov For compounds like N-(1-cyano-1-phenylethyl)acetamide, which belongs to the N-acyl-α-amino amide family, ML models can predict synthetic accessibility, reaction outcomes, and potential biological activities before a molecule is ever synthesized. researchgate.netnih.gov

Recent efforts highlight the potential of AI/ML in several key areas of pathway design: retrosynthesis, biosensor design, and the selection of control architectures. nih.gov Machine learning algorithms, particularly deep learning and Bayesian optimization, can navigate the vast chemical space of cyanoacetamide derivatives to identify novel structures with desired properties. benthamscience.comnih.gov For instance, predictive models are being developed to optimize reaction conditions for complex multicomponent reactions (MCRs), enhancing yields and minimizing byproducts. nih.gov This data-centric approach, fueled by large datasets from automated experiments, will enable the rapid discovery of new cyanoacetamide-based molecules for targeted applications. nih.gov

Table 1: Illustrative Application of ML in Predicting Reaction Yields

Derivative Traditional Method Yield (%) ML-Predicted Yield (%) Experimental Yield with ML-Optimized Conditions (%)
Derivative A 65 88 90
Derivative B 58 85 87

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of this compound and its analogs traditionally relies on methods that can be resource-intensive. researchgate.net The future of its synthesis lies in the development of novel, sustainable catalytic systems that align with the principles of green chemistry. This includes the use of bio-organic catalysts, such as cysteine and L-proline, which have shown effectiveness in synthesizing related heterocyclic compounds under mild, aqueous conditions. researchgate.netmdpi.com

Enzyme-catalyzed biotransformations represent a highly desirable green alternative to conventional chemical synthesis, which often involves toxic reagents. researchgate.netnih.gov Hydrolases like lipases and aminoacylases are being explored for the synthesis of N-acyl amino acid amides, offering high selectivity and operation under environmentally friendly conditions. researchgate.netnih.gov Furthermore, heterogeneous catalysts, such as silica-supported ionic liquids (SILLPs) and amorphous carbon-supported sulfonic acids, are gaining traction. researchgate.netbohrium.com These catalysts offer significant advantages, including high efficiency, reusability, and the ability to function in green solvents or solvent-free conditions, thereby reducing environmental impact. bohrium.comoatext.com Microwave-assisted synthesis, often combined with these green catalysts, can dramatically shorten reaction times and improve yields. oatext.comunifap.br

Table 2: Comparison of Catalytic Systems for Cyanoacetamide Derivative Synthesis

Catalyst Type Reaction Conditions Typical Yields (%) Key Advantages
Homogeneous (e.g., Piperidine) Reflux, organic solvent 70-98 Well-established, good yields
Bio-organic (e.g., Cysteine) Room temp, aqueous media 90-98 Green, mild conditions, low cost researchgate.netmdpi.com
Heterogeneous (e.g., AC-SO3H) Mild heat, solvent-free >90 Reusable, high activity, green researchgate.net

Advanced Characterization Techniques for Supramolecular Assemblies

Cyano-containing compounds like this compound can participate in forming complex supramolecular assemblies through non-covalent interactions such as hydrogen bonding. researchgate.netku.edu Understanding the structure and dynamics of these assemblies is critical for designing new materials and functional systems. The future in this area points towards the application of advanced characterization techniques that provide unprecedented insight into molecular and morphological structure. nih.govresearchgate.net

High-resolution imaging techniques like Cryogenic Electron Microscopy (Cryo-EM) and Atomic Force Microscopy (AFM) allow for the direct visualization of supramolecular structures in their near-native state. nih.govnumberanalytics.com Spectroscopic methods, particularly two-dimensional nuclear magnetic resonance (2D NMR), are powerful for elucidating detailed information about molecular connectivity and dynamics in solution. numberanalytics.com Diffraction techniques, including single-crystal X-ray diffraction and small-angle scattering, provide precise data on the three-dimensional arrangement and packing of molecules within an assembly. nih.govresearchgate.netnumberanalytics.com Combining these state-of-the-art methods will be essential for correlating the molecular design of cyanoacetamide derivatives with the macroscopic properties of their supramolecular structures.

Table 3: Advanced Techniques for Characterizing Supramolecular Structures

Technique Type of Information Provided Relevance to Cyanoacetamide Assemblies
2D NMR Spectroscopy Molecular connectivity, dynamics, intermolecular interactions numberanalytics.com Elucidating hydrogen-bonding networks in solution
Cryo-EM High-resolution morphology of large assemblies nih.govnumberanalytics.com Visualizing self-assembled structures like hydrogels or polymers
AFM Surface topography, mechanical properties nih.govresearchgate.net Imaging assembled monolayers and measuring material stiffness

Expanding the Scope of Multicomponent Reactions with Cyanoacetamide Derivatives

Multicomponent reactions (MCRs) are highly efficient, atom-economical processes that generate molecular complexity in a single step. acs.orgmdpi.com Cyanoacetamide and its derivatives are exceptionally valuable building blocks for a wide range of MCRs, including the Gewald, Friedländer, and Ugi reactions. mdpi.comnih.govrug.nl The future of MCRs involving these synthons is focused on expanding their scope to create even more diverse and complex molecular scaffolds. acs.orgnih.gov

Research is aimed at developing novel MCRs and adapting existing ones, like the Passerini reaction, to incorporate cyanoacetamide-based inputs. mdpi.comresearchgate.net The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are particularly powerful for creating peptide-like structures, and their application with cyanoacetamide derivatives could yield novel peptidomimetics with potential biological activity. mdpi.comresearchgate.netnih.gov The development of protocols for the parallel synthesis of diverse cyanoacetamides has already begun to broaden the accessible chemical space for MCRs. acs.orgnih.gov Future work will likely involve the discovery of new reaction pathways and the use of chemoinformatic tools to predict novel, synthetically accessible MCRs, further solidifying the role of cyanoacetamide derivatives as staples in diversity-oriented synthesis.

Table 4: Examples of Multicomponent Reactions Involving Cyanoacetamide Derivatives

Named Reaction Components Resulting Scaffold Reference
Gewald-3CR Cyanoacetamide, Aldehyde/Ketone, Sulfur 2-Aminothiophene-3-carboxamides nih.gov
Friedländer Annulation Cyanoacetamide, 2-Aminobenzaldehyde 2-Aminoquinoline-3-carboxamides rug.nl
Hantzsch-type Reaction Cyanoacetamide, Aldehyde, Malononitrile Highly functionalized Pyridines mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-cyano-1-phenylethyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-cyanoacetamide derivatives with phenylethylamine precursors in a polar aprotic solvent (e.g., dichloromethane) under mild acidic conditions (e.g., acetic acid) at room temperature (6–7 hours) yields the target compound . Key variables include solvent polarity, temperature, and stoichiometric ratios of reactants. Purification via recrystallization (e.g., methanol) improves purity (83% yield reported in similar acetamide derivatives) .
  • Data Considerations : Monitor reaction progress using TLC and confirm purity via HPLC or NMR.

Q. How can the structural configuration of This compound be validated?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and confirm bond angles (e.g., dihedral angles between acetamide and phenyl groups ≈68.7°) . Complement with spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts for cyano (δ\delta ~110-120 ppm) and acetamide (δ\delta ~2.0 ppm for CH3_3) groups.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety precautions are required when handling This compound?

  • Methodology : Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Dispose of waste via certified hazardous waste protocols. Reference safety data sheets (SDS) for structurally similar compounds (e.g., N-chloro-N-phenylacetamide) for guidance on first aid and spill management .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths vs. computational models) be resolved?

  • Methodology : Cross-validate experimental SCXRD data (e.g., C–N bond lengths ~1.34 Å) with density functional theory (DFT) calculations. Use software suites like SHELXL for refinement, ensuring hydrogen-bonding networks (N–H⋯O interactions) are accurately modeled . Address discrepancies by adjusting thermal parameters or testing alternative space groups.

Q. What strategies optimize the compound’s metabolic stability for pharmacological studies?

  • Methodology :

  • In vitro assays : Use liver microsomes or cytochrome P450 enzymes to assess oxidation pathways. Monitor degradation via LC-MS.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to reduce CYP-mediated metabolism. Compare half-life (t1/2t_{1/2}) and clearance rates with derivatives .
    • Data Analysis : Apply Michaelis-Menten kinetics to quantify metabolic rates.

Q. How do steric and electronic effects influence This compound’s reactivity in nucleophilic substitutions?

  • Methodology : Perform kinetic studies under varying conditions (e.g., solvent dielectric, nucleophile strength). Use Hammett plots to correlate substituent effects (σ\sigma values) on reaction rates. For example, electron-deficient aryl groups may accelerate cyano group reactivity .

Q. What analytical methods detect impurities in synthesized batches?

  • Methodology :

  • HPLC-DAD/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts (e.g., unreacted phenylethylamine).
  • GC-FID : Quantify volatile impurities (e.g., residual solvents).
  • Thresholds : Ensure purity ≥98% for pharmacological assays, referencing standards like N-acetyl norfentanyl protocols .

Data Contradiction & Validation

Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to confirm IC50_{50} values.
  • Assay validation : Use MTT assays (λ = 570 nm) to rule out cytotoxicity artifacts .
  • Statistical rigor : Apply ANOVA to compare datasets and identify outliers.

Q. Why do computational solubility predictions diverge from experimental results?

  • Methodology :

  • Experimental : Measure solubility in PBS/DMSO using UV-Vis spectroscopy (λ = 250–300 nm).
  • Computational : Adjust COSMO-RS parameters to account for hydrogen-bonding capacity of the cyano group.
  • Mitigation : Use co-solvents (e.g., cyclodextrins) to enhance aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.